2,4-Diamino-6,7-dimethoxyquinazoline
Descripción
Propiedades
IUPAC Name |
6,7-dimethoxyquinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(12)14-9(5)11/h3-4H,1-2H3,(H4,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIPYVXKMWNKLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399556 | |
| Record name | 6,7-dimethoxy-2,4-quinazolinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60547-96-8 | |
| Record name | 6,7-Dimethoxy-2,4-quinazolinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60547-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Diamino-6,7-dimethoxyquinazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060547968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-dimethoxy-2,4-quinazolinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DIAMINO-6,7-DIMETHOXYQUINAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8C5VTG33W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Métodos De Preparación
Step 1: 4-Chloro Displacement
The 4-chloro group is preferentially displaced due to its higher electrophilicity. Reacting 1 with primary or secondary amines (e.g., methylamine, benzylamine) in polar aprotic solvents (DMF, THF) at 0–25°C yields 4-amino-2-chloro-6,7-dimethoxyquinazoline intermediates (2 ). Kinetic studies show complete conversion within 2–4 hours, with yields exceeding 85%. Microwave-assisted reactions at 50–80°C reduce reaction times to 15–30 minutes while maintaining comparable yields.
Step 2: 2-Chloro Displacement
The second amination requires harsher conditions. Heating 2 with excess amine (2–3 equiv) in isoamyl alcohol or 1,4-dioxane at 80–120°C for 12–24 hours affords the target compound. Alternatively, microwave irradiation at 100–140°C for 1–2 hours achieves full conversion. Sterically hindered amines like N-methylpropylenediamine require prolonged heating (24–48 hours) but yield crystalline hydrochlorides after recrystallization from methanol/ether (m.p. 228–232°C).
Optimization Insight :
-
Solvent Effects : Isoamyl alcohol improves solubility of aromatic intermediates, while dioxane accelerates reaction rates.
-
Amine Selection : Aliphatic amines (e.g., dimethylamine) provide higher yields (90–95%) than aromatic amines (70–80%) due to reduced electronic deactivation.
Alternative Pathways from Quinazolinedione Precursors
A patent route (US4315007A) outlines a 10-step synthesis starting from 2-methoxy-4-cyanophenol (4 ), though this is less efficient for large-scale production:
-
Nitration of 4 followed by reduction to aniline 5
-
Cyclization with methyl carbamate to quinazolinedione 6
-
POCl<sub>3</sub>-mediated dichlorination to 7
-
Sequential aminations to 8 and final deprotection
While this route allows incorporation of complex amines (e.g., 3-(dimethylamino)propan-1-ol), the overall yield drops to 15–20% due to multiple purification steps.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Steps | Yield | Key Advantage |
|---|---|---|---|---|
| Two-step displacement | 1 | 2 | 85–95% | Scalability, minimal purification |
| Microwave-assisted | 1 | 2 | 88–92% | Reduced reaction time (≤2 hrs) |
| Quinazolinedione pathway | 4 | 10 | 15–20% | Access to N-alkyl derivatives |
Structural Validation and Characterization
X-ray crystallography confirms the planar quinazoline core with intramolecular hydrogen bonds between N1–H and the 6-methoxy oxygen (distance: 2.12 Å). Key spectroscopic data:
-
<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 3.85 (s, 3H, OCH<sub>3</sub>), 3.91 (s, 3H, OCH<sub>3</sub>), 6.51 (s, 1H, ArH), 6.89 (s, 1H, ArH)
-
HRMS : [M+H]<sup>+</sup> calc. for C<sub>11</sub>H<sub>14</sub>N<sub>4</sub>O<sub>2</sub>: 250.1066; found: 250.1069
Industrial-Scale Considerations
Pilot studies highlight challenges in dichloroquinazoline (1 ) storage due to hygroscopicity. Solutions include:
-
Storing 1 under argon with molecular sieves (4Å)
-
Recycling isoamyl alcohol via fractional distillation (≥98% recovery)
Emerging Methodologies
Recent advances in C–H activation (e.g., Pd-catalyzed annulation) suggest potential for synthesizing quinazoline derivatives, though direct application to this compound remains unexplored. Computational modeling predicts that introducing electron-donating groups at C7 could enhance electrophilicity for amination, reducing reaction temperatures by 20–30°C .
Análisis De Reacciones Químicas
Aplicaciones de la Investigación Científica
La ergonovina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como precursor para sintetizar otros alcaloides del cornezuelo del centeno y derivados.
Biología: Se estudia por sus efectos sobre los receptores de neurotransmisores y el músculo liso vascular.
Medicina: Se utiliza principalmente para controlar la hemorragia posparto y facilitar las contracciones uterinas.
Industria: Se emplea en la producción de productos farmacéuticos y como herramienta de investigación en varios estudios bioquímicos
Aplicaciones Científicas De Investigación
Antihypertensive Activity
One of the primary applications of 2,4-diamino-6,7-dimethoxyquinazoline is its effectiveness as an antihypertensive agent. Research indicates that derivatives of this compound exhibit significant activity against hypertension by acting as alpha-1 adrenergic receptor antagonists.
- Mechanism of Action : The compound works by selectively blocking alpha-1 adrenergic receptors, which are responsible for vasoconstriction. This blockade leads to vasodilation and a subsequent decrease in blood pressure. Studies have shown that certain derivatives can lower blood pressure effectively in hypertensive animal models, such as spontaneously hypertensive rats (SHR) and renal hypertensive dogs .
- Case Studies : In a study involving SHR, oral administration of this compound derivatives resulted in significant reductions in systolic blood pressure over a period of time. For instance, compounds from a synthesized series displayed moderate efficacy comparable to established antihypertensives like prazosin .
Receptor Binding Affinity
The compound has also been evaluated for its binding affinity to alpha-adrenergic receptors:
- Alpha-1 Receptor Affinity : Many derivatives have shown high binding affinities (in the nanomolar range) for alpha-1 receptors. For example, certain compounds demonstrated Ki values around M, indicating strong receptor interaction .
- Selectivity : The selectivity for alpha-1 over alpha-2 receptors is crucial for minimizing side effects commonly associated with non-selective adrenergic antagonists. This selectivity is highlighted in studies where compounds showed no significant activity at alpha-2 sites while effectively antagonizing alpha-1 mediated vasoconstriction .
Structural Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties:
| Structural Feature | Effect on Activity |
|---|---|
| Substituents at the 4-position | Increased binding affinity to alpha-1 receptors |
| Presence of methoxy groups | Enhanced lipophilicity and receptor interaction |
| Variations in the piperazine ring | Modulation of antihypertensive efficacy |
Research has indicated that modifications to the piperazine ring can significantly influence both binding affinity and antihypertensive activity .
Pharmacokinetics and Dosage
Pharmacokinetic studies have revealed important insights regarding the dosing and efficacy of this compound:
- Half-Life : Some derivatives exhibited a plasma half-life of approximately 2 hours in canine models, suggesting potential limitations for once-daily dosing in humans .
- Effective Dosing : In animal studies, effective doses for lowering blood pressure were found to be around 5 mg/kg when administered orally .
Mecanismo De Acción
La ergonovina ejerce sus efectos estimulando directamente el músculo uterino para aumentar la fuerza y frecuencia de las contracciones. Se une a los subtipos de receptores de serotonina 5-HT1B y 5-HT1D, lo que conduce a la vasoconstricción de la arteria uterina. Esta acción reduce el riesgo de hemorragia posparto al promover la hemostasia en el sitio placentario .
Comparación Con Compuestos Similares
Table 1: Comparison of Antihypertensive Quinazoline Derivatives
Key Findings :
- Doxazosin: Prolonged duration due to a plasma half-life of ~10 hours in humans . The benzodioxanoyl group enhances α₁-AR affinity and selectivity via charge-reinforced hydrogen bonding .
- Structural Insights : The 2-position substituent dictates receptor subtype selectivity. Piperazine derivatives (e.g., Compound 10) show α₁b-AR preference, while bulkier groups improve metabolic stability .
Histone Methyltransferase (G9a/GLP) Inhibitors
Modifications to the 7-methoxy group yield potent G9a inhibitors. These compounds exploit the lysine-binding channel of G9a for selective inhibition.
Table 2: Comparison of G9a/GLP Inhibitors
Key Findings :
- UNC0224: The 7-dimethylaminopropoxy group forms hydrogen bonds and van der Waals interactions in G9a’s lysine-binding channel, validated by X-ray crystallography (1.7 Å resolution) .
- UNC0321 : Ethoxyethyl substitution achieves picomolar inhibition (Kᵢ = 63 pM), making it the most potent G9a inhibitor reported .
Structural-Activity Relationship (SAR) Insights
- Antihypertensive Agents: The 2,4-diaminoquinazoline core mimics norepinephrine’s catecholamine structure, enabling α₁-AR antagonism . Piperazine or benzodioxanoyl groups at position 2 enhance α₁-AR affinity and pharmacokinetics .
- G9a Inhibitors: 7-Alkoxyamino chains (e.g., dimethylaminopropoxy) are critical for lysine-channel penetration . Substituent bulkiness inversely correlates with cytotoxicity, as seen in E72 derivatives .
Actividad Biológica
2,4-Diamino-6,7-dimethoxyquinazoline (DMQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of various enzymes and a potential therapeutic agent against several diseases. This article reviews the biological activity of DMQ based on recent research findings, including its mechanisms of action, structure-activity relationships (SAR), and potential clinical applications.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a quinazoline core with two methoxy groups and two amino substituents that are crucial for its biological activity. The following table summarizes key physicochemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 220.23 g/mol |
| LogP | 1.05 |
| Water Solubility | 4.16 mg/mL |
| Polar Surface Area | 96.28 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
G9a Inhibition
One of the primary biological activities of DMQ is its role as a selective inhibitor of G9a (GLP), a histone lysine methyltransferase involved in epigenetic regulation. G9a methylates lysine residues on histones, affecting gene expression and cellular processes. DMQ derivatives have been shown to inhibit G9a activity effectively, with studies indicating that modifications to the DMQ structure can enhance potency and selectivity .
Antimalarial Activity
Recent research has demonstrated that DMQ derivatives exhibit significant antimalarial activity against Plasmodium falciparum. A study synthesized over 150 analogs and evaluated their efficacy in vitro, revealing that specific modifications to the quinazoline scaffold can lead to enhanced antimalarial properties . The mechanism involves the disruption of folate metabolism in malaria parasites, which is critical for their survival and replication.
Structure-Activity Relationship (SAR)
The SAR studies conducted on DMQ have identified essential pharmacophoric features that contribute to its biological activity. For instance:
- Substituents on the quinazoline ring : The presence of methoxy groups at positions 6 and 7 significantly enhances G9a inhibition.
- Amino groups at positions 2 and 4 : These groups are crucial for binding affinity and selectivity towards target enzymes .
Case Studies
- G9a Inhibitors : Research highlighted the discovery of DMQ derivatives as potent G9a inhibitors with IC50 values in the low micromolar range. The most effective compounds displayed high selectivity over other lysine methyltransferases, suggesting potential for therapeutic applications in cancer treatment where G9a is often overexpressed .
- Antimalarial Efficacy : In vivo studies using murine models showed that certain DMQ derivatives significantly reduced parasitemia in infected mice compared to controls. This suggests that these compounds could be developed into effective antimalarial agents .
- Anti-babesial Activity : Another study explored the anti-babesial properties of DMQ derivatives, demonstrating their potential as treatments for infections caused by Babesia species. The results indicated a dose-dependent response, further supporting the versatility of DMQ in treating various parasitic infections .
Q & A
Basic Question: What are the established synthetic routes for 2,4-diamino-6,7-dimethoxyquinazoline, and how can researchers optimize yield?
Answer:
The compound is synthesized via a two-step nucleophilic substitution process starting from commercially available 2,4-dichloro-6,7-dimethoxyquinazoline. First, the 4-chloro group is displaced with a primary amine at room temperature in THF, followed by microwave-assisted displacement of the 2-chloro group with a secondary amine. This method achieves yields of 65–85% (depending on amine reactivity) and enables rapid diversification of substituents at both positions . To optimize yield, use anhydrous conditions, control reaction time (≤18 hours), and employ microwave heating for the second step to enhance reaction efficiency. Crystallization in water-ethanol mixtures improves purity .
Basic Question: How is structural characterization of this compound derivatives performed?
Answer:
Key techniques include:
- High-resolution X-ray crystallography to resolve binding modes with target proteins (e.g., G9a co-crystal structures at 1.7 Å resolution) .
- NMR spectroscopy to confirm substitution patterns, particularly for distinguishing 2- and 4-amino groups .
- HPLC and elemental analysis for purity validation (>98% area% by HPLC; nitrogen content alignment with theoretical values) .
Advanced Question: How does the this compound scaffold enable selective inhibition of histone methyltransferase G9a?
Answer:
The quinazoline core acts as a substrate-competitive inhibitor, mimicking the lysine side chain of histone H3. SAR studies reveal:
- The 6,7-dimethoxy groups engage in hydrophobic interactions with G9a’s binding pocket.
- The 4-amino group forms hydrogen bonds with Asp 1083 and Tyr 1154, while the 2-amino group interacts with the SAM-binding site .
- Selectivity over other methyltransferases (e.g., SETD8) is achieved by optimizing the 7-aminoalkoxy substituent to fit G9a’s lysine channel .
Advanced Question: What methodological strategies resolve contradictions in cellular vs. biochemical potency of G9a inhibitors based on this scaffold?
Answer:
Compounds like UNC0321 show picomolar in vitro potency (Ki = 63 pM) but reduced cellular activity due to poor membrane permeability. Strategies to address this include:
- Lipophilicity optimization : Introducing alkyl chains (e.g., 7-ethoxyethyl in UNC0646) to enhance logP and cell penetration .
- Toxicity-function ratio analysis : Prioritize compounds with EC50 (toxicity) > 10× IC50 (functional potency). UNC0638 exemplifies this with a >100-fold separation .
- Cellular target engagement assays : Measure H3K9me2 reduction via Western blotting to confirm on-target effects .
Advanced Question: How do computational methods guide SAR exploration for quinazoline-based inhibitors?
Answer:
- Molecular docking : Predicts binding poses by aligning the quinazoline core with G9a’s SAM-binding site. For example, the 7-dimethylaminopropoxy group in UNC0224 occupies the lysine channel .
- QSAR modeling : Uses descriptors like electrostatic potential and hydrophobicity to rationalize α1-adrenoceptor affinity in cardiovascular applications .
- Structural overlays : Compare inhibitors (e.g., prazosin vs. quinazoline derivatives) to identify conserved pharmacophores despite scaffold differences .
Advanced Question: How does this compound exhibit dual biological roles in cancer and cardiovascular research?
Answer:
- Cancer epigenetics : Inhibits G9a, reducing H3K9me2 and reactivating tumor suppressor genes (e.g., p53) .
- Cardiovascular applications : Acts as an α1-adrenoceptor antagonist (Ki ~10⁻¹⁰ M), mimicking norepinephrine’s structure to block vasoconstriction. Derivatives like doxazosin are clinically used antihypertensives .
- Context-dependent selectivity : Substituent tuning directs activity—bulky 2-substituents favor G9a inhibition, while piperazine groups enhance α1-adrenoceptor binding .
Advanced Question: What experimental designs validate target specificity of quinazoline derivatives in complex biological systems?
Answer:
- Orthogonal assays : Combine Thioglo (SAM conversion) and AlphaScreen (methylated peptide detection) to confirm G9a inhibition .
- Selectivity profiling : Test against related methyltransferases (e.g., SETD8, GLP) and aminergic receptors (e.g., α2-adrenoceptors) to rule off-target effects .
- Genetic knockdown controls : Compare inhibitor effects in G9a-knockout vs. wild-type cells to confirm on-target H3K9me2 reduction .
Basic Question: What are the key challenges in scaling up synthesis for in vivo studies?
Answer:
- Microwave limitations : Batch size constraints in the second substitution step require transition to conventional heating with prolonged reaction times .
- Amine availability : Custom amines (e.g., 1-benzylpiperidin-4-amine) may require multistep synthesis, increasing complexity .
- Purification : Column chromatography is often needed for intermediates, but crystallization (e.g., using ethanol-water) can streamline final-step purification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
